molecular formula C13H14ClN3O4 B2515946 2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 957011-64-2

2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No.: B2515946
CAS No.: 957011-64-2
M. Wt: 311.72
InChI Key: DYBOUCWZPBKPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a useful research compound. Its molecular formula is C13H14ClN3O4 and its molecular weight is 311.72. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The study by Sethusankar et al. (2002) on a closely related compound, N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, highlighted its crystalline structure, demonstrating the planarity of the imidazolidine-2,4-dione system and detailing the molecular interactions that stabilize its structure, such as C-H.O and N-H.O interactions, forming cyclic dimers and chains in the crystal packing Sethusankar et al., 2002.

Metabolic Pathways and Toxicology

  • Research by Coleman et al. (2000) delved into the metabolism of chloroacetamide herbicides, revealing insights into their carcinogenic pathways in rats and the enzymes involved in their metabolism in both human and rat liver microsomes. This research, while focused on herbicides, sheds light on the metabolic transformations relevant to similar acetamide compounds Coleman et al., 2000.

Synthesis and Anti-inflammatory Activity

  • Sunder and Maleraju (2013) synthesized derivatives of a structurally similar N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, evaluating their anti-inflammatory activities. This illustrates the process of synthesizing complex acetamide derivatives and assessing their biological activities Sunder and Maleraju, 2013.

Anticancer and Antimicrobial Applications

  • A study on the synthesis and characterization of novel dipeptide mimetics with a hydantoin moiety, including 2-amino-N-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide derivatives, by Todorov and Naydenova (2010), explored the potential for these compounds in therapeutic applications. Their research underscores the ongoing efforts to develop new compounds with enhanced biological activities Todorov and Naydenova, 2010.

Molecular Inhibitors and Enzyme Activity

  • Annotated patent selections from AstraZeneca (2004) described 2,5-dioxoimidazolidin-4-yl acetamide derivatives as inhibitors of metalloproteinase MMP-12, showcasing the compound's potential in treating MMP-12 mediated disorders such as asthma or COPD. This highlights the targeted therapeutic applications of such compounds AstraZeneca AB, 2004.

Safety and Hazards

The compound should be handled with care to avoid formation of dust and aerosols. Contact with skin and eyes should be avoided, and suitable protective clothing should be worn .

Properties

IUPAC Name

2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4/c1-13(8-3-5-9(21-2)6-4-8)11(19)17(12(20)15-13)16-10(18)7-14/h3-6H,7H2,1-2H3,(H,15,20)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBOUCWZPBKPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)NC(=O)CCl)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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